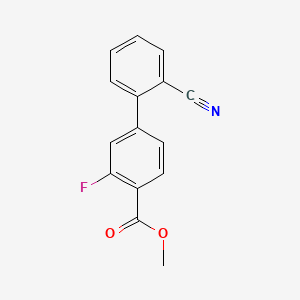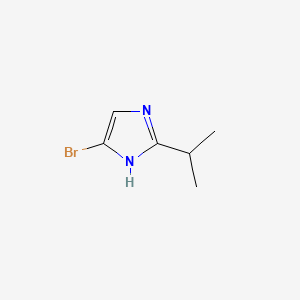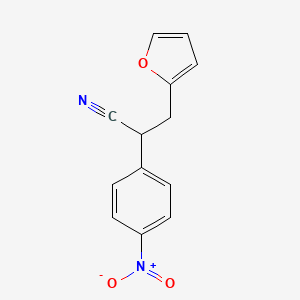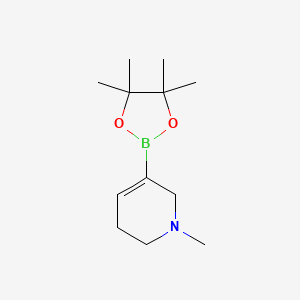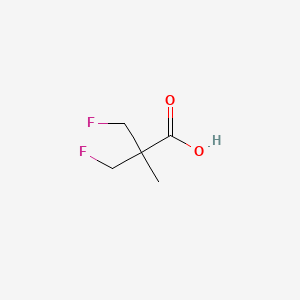![molecular formula C6H7ClN4 B568040 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1233518-21-2](/img/structure/B568040.png)
7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its structural resemblance to purine, making it a valuable scaffold in the design of various biologically active molecules . Its unique structure allows it to interact with a variety of biological targets, making it a versatile compound in drug discovery and development .
作用机制
Target of Action
The primary target of 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is the serine/threonine protein kinase B (PKB), also known as Akt . PKB plays a crucial role in signaling within cells, promoting both cell proliferation and survival .
Mode of Action
This compound interacts with its target, PKB, through the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K . This, in turn, produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 promotes activation of the kinase by phosphorylation .
Biochemical Pathways
The activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . This promotes proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . Unregulated signaling in the PI3K-PKB mTOR pathway can lead to various diseases .
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can significantly impact its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the PKB pathway . This can lead to a decrease in cell proliferation and survival, potentially making it useful in the treatment of diseases characterized by uncontrolled cell growth .
生化分析
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure and properties of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
This compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
This compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core . The reaction conditions often include the use of a strong acid or base as a catalyst and heating under reflux .
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
化学反应分析
Types of Reactions: 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:
Electrophilic substitution reactions: These reactions involve the replacement of a hydrogen atom with an electrophile, often facilitated by the presence of a catalyst.
Nucleophilic aromatic substitution: This reaction involves the substitution of an aromatic hydrogen atom with a nucleophile.
Suzuki coupling reactions: These reactions involve the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Common Reagents and Conditions:
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki coupling: Common reagents include boronic acids and aryl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated or nitrated derivatives, while Suzuki coupling reactions can yield biaryl compounds .
科学研究应用
Chemistry: In chemistry, 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is used as a building block for the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used as a tool to study enzyme inhibition and protein interactions. Its ability to mimic purine allows it to interact with nucleic acid-binding proteins and enzymes, making it useful in the study of DNA and RNA processes .
Medicine: In medicine, this compound has shown potential as an anticancer agent. It acts as an inhibitor of protein kinase B (Akt), a key regulator of cell growth and survival. By inhibiting Akt, this compound can induce apoptosis in cancer cells and inhibit tumor growth .
Industry: In the pharmaceutical industry, this compound is used in the development of kinase inhibitors and other targeted therapies. Its versatility and efficacy make it a valuable component in drug discovery and development .
相似化合物的比较
7-deazaadenine derivatives: These compounds share a similar pyrrolo[2,3-d]pyrimidine core and have been studied for their biological activities.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: These compounds have shown inhibitory activity against NF-κB inducing kinase (NIK) and have potential as anti-inflammatory agents.
Uniqueness: What sets 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride apart from similar compounds is its potent inhibitory activity against protein kinase B (Akt). This specificity makes it a valuable compound in the development of targeted cancer therapies . Additionally, its ability to modulate multiple signaling pathways enhances its therapeutic potential and broadens its application in various fields of research .
属性
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-4-1-2-8-6(4)10-3-9-5;/h1-3H,(H3,7,8,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSFHACOKWGHCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679198 |
Source


|
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233518-21-2 |
Source


|
| Record name | 7H-Pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
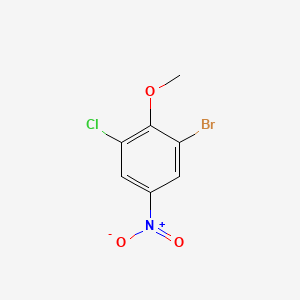
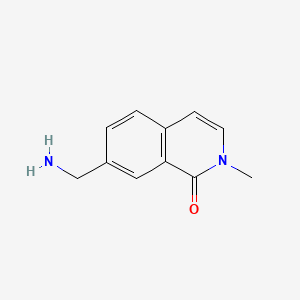

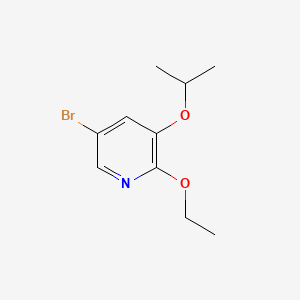
![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)


![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)
